molecular formula C20H29NO3 B5755751 N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE

N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE

Cat. No.: B5755751
M. Wt: 331.4 g/mol
InChI Key: ITGQNVHLEVQNKS-UHFFFAOYSA-N
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Description

Contextualization within Adamantane (B196018) and Trimethoxybenzene Chemical Space

N-(2-Adamantyl)-N-(2,4,5-Trimethoxybenzyl)amine is a unique hybrid molecule that occupies a specific niche within the chemical space defined by adamantane and trimethoxybenzene derivatives. Adamantane, the simplest diamondoid, is a rigid, lipophilic, and three-dimensional hydrocarbon cage. nih.gov Its unique physicochemical properties have made it a valuable building block in drug design. nih.govresearchgate.net The adamantane moiety is often incorporated into bioactive molecules to enhance their lipophilicity, which can improve their pharmacokinetic profiles, including absorption and distribution. researchgate.net Furthermore, its rigid structure can provide a stable scaffold for the precise orientation of functional groups, facilitating specific interactions with biological targets. nih.gov

The combination of the bulky, rigid adamantyl group with the planar, electron-rich trimethoxybenzyl moiety in this compound results in a molecule with a distinct stereoelectronic profile. The secondary amine linker provides a point of flexibility, allowing the two larger groups to adopt various conformations. This structural arrangement suggests potential for interactions with specific biological targets where both lipophilic and aromatic binding pockets are present.

Historical Perspective on Discovery and Early Research of Structurally Analogous Compounds

While specific research on this compound is not extensively documented in publicly available literature, the history of its constituent parts provides a rich context. The discovery of adamantane in petroleum in 1933 and its first successful synthesis in 1941 laid the groundwork for its exploration in various scientific fields. nih.govwikipedia.orgworldscientific.com A pivotal moment in the medicinal chemistry of adamantane derivatives came with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s. nih.govnih.govacs.org This discovery spurred extensive research into other adamantane-containing compounds, leading to the development of drugs like rimantadine (B1662185) and memantine, which target viral infections and neurodegenerative diseases, respectively. researchgate.netnih.gov

The trimethoxybenzene scaffold also has a history in the development of bioactive compounds. For instance, trimethoprim, an antibacterial agent, contains a trimethoxybenzyl moiety, highlighting the utility of this functional group in drug design. The research into various isomers of trimethoxybenzene has revealed their involvement in diverse chemical and biological processes. chemicalbook.comnih.govnih.gov For example, 1,3,5-trimethoxybenzene (B48636) is a known plant metabolite and has been studied for its role in photochemical reactions. chemicalbook.com

The synthesis and study of N-substituted benzylamines represent a broad and long-standing area of organic and medicinal chemistry. researchgate.netacs.orgnih.gov The ability to readily modify both the benzyl (B1604629) and the N-substituent allows for the creation of large libraries of compounds for screening against various biological targets. The historical development in this area has been driven by the quest for new therapeutics with improved potency and selectivity.

Significance of the Adamantyl and Trimethoxybenzyl Moieties in Contemporary Chemical Biology Research

The adamantyl and trimethoxybenzyl moieties continue to be of significant interest in modern chemical biology and drug discovery. The adamantane cage is often referred to as a "lipophilic bullet" and is strategically employed to enhance the drug-like properties of molecules. nih.gov Its rigid nature is valuable for probing the topology of binding sites in proteins and other biological macromolecules. nih.gov The incorporation of an adamantyl group can lead to improved metabolic stability by sterically hindering enzymatic degradation. researchgate.net

Key Applications of the Adamantyl Moiety in Research:

Application AreaSignificance
Antiviral AgentsFoundation for drugs like Amantadine and Rimantadine. nih.gov
Neurological DisordersMemantine, an adamantane derivative, is used in the treatment of Alzheimer's disease. researchgate.net
Enzyme InhibitionUsed as a scaffold for designing inhibitors of various enzymes. acs.org
Drug DeliveryIncorporated into systems for targeted drug delivery. nih.gov

The trimethoxybenzyl group also plays a crucial role in contemporary research. The methoxy (B1213986) groups can act as hydrogen bond acceptors and can influence the conformation of the molecule through steric and electronic effects. The substitution pattern of the methoxy groups on the benzene (B151609) ring is critical for determining the biological activity. Different isomers, such as 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene, exhibit distinct properties and biological activities. nih.govnih.govsigmaaldrich.com

Significance of Trimethoxybenzyl Moiety in Contemporary Research:

Research AreaSignificance
Antimicrobial AgentsThe trimethoxybenzyl group is a key component of the antibacterial drug Trimethoprim.
Natural ProductsFound in various natural products with interesting biological activities. chemicalbook.com
Synthetic ChemistryA versatile building block for the synthesis of more complex molecules.

Overview of Academic Research Paradigms for N-Substituted Benzylamines

The academic research surrounding N-substituted benzylamines is diverse and encompasses several key paradigms. A primary focus is on the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR). nih.gov Researchers systematically modify the substituents on both the aromatic ring and the nitrogen atom to understand how these changes affect the biological activity of the compounds. mdpi.com

Another significant research paradigm is the use of N-substituted benzylamines as scaffolds for the development of inhibitors for specific enzymes or ligands for particular receptors. mdpi.com Their relatively simple structure and synthetic accessibility make them attractive starting points for drug discovery programs. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed in conjunction with experimental work to predict and rationalize the binding of these compounds to their biological targets.

Furthermore, research into the synthetic methodologies for preparing N-substituted benzylamines is an active area. researchgate.netnih.gov The development of efficient and selective methods for their synthesis is crucial for enabling the rapid generation of compound libraries for high-throughput screening. This includes the exploration of new catalysts and reaction conditions for reductive amination and other C-N bond-forming reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-22-17-10-19(24-3)18(23-2)9-16(17)11-21-20-14-5-12-4-13(7-14)8-15(20)6-12/h9-10,12-15,20-21H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQNVHLEVQNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2C3CC4CC(C3)CC2C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Adamantyl N 2,4,5 Trimethoxybenzyl Amine and Structural Analogues

Strategic Approaches to Carbon-Nitrogen Bond Formation

The creation of the central C-N bond is the cornerstone of the synthesis. Several robust methods are available, each with distinct advantages depending on the availability of starting materials and desired scale of production.

Reductive amination is a widely employed and highly effective method for preparing amines. researchgate.net This process typically occurs in a one-pot fashion, involving the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. purdue.eduresearchgate.net

In the context of synthesizing N-(2-Adamantyl)-N-(2,4,5-trimethoxybenzyl)amine, this strategy involves the condensation of 2-aminoadamantane with 2,4,5-trimethoxybenzaldehyde. The resulting Schiff base (imine) is subsequently reduced without being isolated. mdpi.com A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. purdue.edugoogle.com Sodium triacetoxyborohydride is a particularly mild and selective reagent, often favored for its tolerance of a wide range of functional groups. purdue.edu Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) offers a clean reduction pathway, yielding water as the only byproduct. google.commdpi.com

Reducing AgentTypical Solvent(s)Temperature (°C)Key Characteristics
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 25Economical, but can reduce the aldehyde directly if not controlled.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)20 - 40Mild and selective for the iminium ion; tolerates many functional groups. purdue.edu
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl Acetate20 - 60Clean reaction; requires specialized pressure equipment. google.com

An alternative and equally fundamental approach is the N-alkylation of 2-aminoadamantane via a nucleophilic substitution reaction. researchgate.net This method utilizes a 2,4,5-trimethoxybenzyl derivative bearing a good leaving group, such as a halide (e.g., 2,4,5-trimethoxybenzyl chloride or bromide). The nitrogen atom of 2-aminoadamantane acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide in an Sₙ2-type mechanism. researchgate.net

These reactions are typically performed in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of base, solvent, and temperature can significantly influence the reaction rate and the extent of side reactions, such as over-alkylation. mdpi.com

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. nih.govnih.gov While not a direct route to the title compound, it is a powerful tool for the aminomethylation of various substrates and the synthesis of structural analogues. nih.gov In this reaction, the amine (e.g., 2-aminoadamantane) first reacts with formaldehyde to form an electrophilic Eschenmoser-like salt or iminium ion. This intermediate is then attacked by a nucleophilic C-H bond (from a ketone, phenol, or other suitable substrate) to form a "Mannich base," which is a β-amino-carbonyl compound or a related structure. chitkara.edu.in This method allows for the introduction of an N-(2-adamantyl)methyl group onto various molecular scaffolds. nih.gov

Synthesis of Adamantane-Containing Amines and Key Intermediates

The adamantane (B196018) moiety is a crucial building block, providing steric bulk and high lipophilicity. The key precursor for the synthesis is 2-aminoadamantane. Various synthetic routes to aminoadamantanes have been developed. nih.govmdpi.com One common approach involves the Ritter-type reaction, where a suitable adamantane precursor is reacted with a nitrile in the presence of a strong acid. ijpsr.com Other methods include the reduction of unsaturated nitriles containing the 2-adamantyl fragment or the amination of bridgehead halo-polycyclic hydrocarbons. google.comresearchgate.net The development of scalable and safe processes, including flow-based syntheses, has made precursors like 2-aminoadamantane-2-carboxylic acid more accessible. acs.org

Preparation of 2,4,5-Trimethoxybenzylamine Scaffolds and Precursors

The 2,4,5-trimethoxyphenyl group is the other key component of the target molecule. The most common precursor for the synthetic strategies outlined above is 2,4,5-trimethoxybenzaldehyde. This aldehyde can be prepared through several methods. One notable synthesis involves the ozonolysis of asarone, a component of calamus oil, which provides the desired aldehyde in high yield. scholaris.ca Alternative routes include the oxidation of the corresponding benzyl (B1604629) alcohol or the formylation of 1,2,4-trimethoxybenzene. The synthesis of the isomeric 3,4,5-trimethoxybenzaldehyde from vanillin is also well-documented and involves steps like bromination followed by methoxylation and methylation, showcasing general strategies applicable to substituted benzaldehydes. google.commdma.ch

Optimization of Reaction Conditions and Yields in N-Substituted Benzylamine (B48309) Synthesis

Achieving high yields in the synthesis of N-substituted benzylamines requires careful optimization of reaction parameters. nih.govresearchgate.net For both reductive amination and nucleophilic substitution pathways, several factors are critical.

Solvent: The choice of solvent can affect reactant solubility and the reaction rate. For reductive aminations, solvents like methanol or dichloroethane are common. For nucleophilic substitutions, polar aprotic solvents such as DMF or acetonitrile (B52724) can accelerate the reaction.

Temperature: Increasing the temperature generally increases the reaction rate but may also promote the formation of side products. An optimal temperature must be found to balance conversion and selectivity. mdpi.comacs.org

Stoichiometry: The molar ratio of the amine to the aldehyde or benzyl halide is crucial. Using a slight excess of the amine can sometimes drive the reaction to completion, but it may complicate purification.

Catalyst/Reagent Loading: In catalytic reactions, such as catalytic hydrogenation, or in reactions using stoichiometric reagents like sodium borohydrides, the amount of the reagent must be optimized to ensure complete conversion without unnecessary excess. researchgate.net

The following table illustrates a hypothetical optimization study for an N-alkylation reaction, demonstrating how systematic variation of parameters can lead to improved product yields.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Acetonitrile6045
2K₂CO₃Acetonitrile8062
3Cs₂CO₃Acetonitrile8075
4K₂CO₃DMF8068
5Cs₂CO₃DMF8088
6Cs₂CO₃DMF10085 (decomposition observed)

Considerations for Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound and its structural analogues presents a significant challenge due to the unique steric and electronic properties of the adamantane moiety. The primary stereocenter of interest in the parent molecule is the C2 position of the adamantane cage, which renders the molecule chiral. The development of synthetic routes that afford enantiomerically enriched or pure forms of these compounds is crucial for investigating their pharmacological and biological activities, as different enantiomers can exhibit distinct physiological effects.

Several potential strategies can be envisioned for the stereoselective synthesis of these chiral amines, primarily focusing on the introduction of chirality at the adamantane core. These approaches can be broadly categorized into enzymatic resolutions, asymmetric catalysis, and the use of chiral auxiliaries.

Enzymatic Approaches:

Biocatalysis, particularly the use of enzymes, offers a powerful tool for the synthesis of chiral amines with high enantioselectivity under mild reaction conditions. Engineered enzymes, such as transaminases and dehydrogenases, have shown great promise in the asymmetric synthesis of a wide range of chiral amines. nih.gov

Transaminases (TAs): Amine transaminases catalyze the transfer of an amino group from a donor to a prochiral ketone. For the synthesis of chiral 2-aminoadamantane, a potential precursor to the target molecule, a prochiral ketone such as 2-adamantanone could be utilized as the substrate. Extensive protein engineering has expanded the substrate scope of transaminases to include bulky ketones, making this a viable approach for adamantane derivatives. nih.gov

Dehydrogenases: Amine dehydrogenases (AmDHs) catalyze the reductive amination of a ketone to a chiral amine using ammonia as the amino donor and a cofactor like NAD(P)H. nih.gov Similar to transaminases, engineered AmDHs could be employed for the stereoselective synthesis of 2-aminoadamantane from 2-adamantanone.

The enantiomeric purity of the resulting amine is highly dependent on the specificity of the enzyme used. The subsequent N-benzylation with 2,4,5-trimethoxybenzyl bromide would then yield the target compound in an enantiomerically enriched form.

Asymmetric Catalysis:

Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines is a well-established and highly effective method for the synthesis of chiral amines. acs.orgnih.gov This approach would involve the synthesis of a suitable prochiral precursor, such as an enamine or imine derived from 2-adamantanone.

The success of this strategy hinges on the selection of an appropriate chiral catalyst, typically a transition metal complex (e.g., rhodium, iridium, or ruthenium) with a chiral phosphine ligand. acs.orgnih.gov The bulky nature of the adamantyl group could present a steric challenge for the catalyst, potentially affecting both the reactivity and the enantioselectivity of the reaction. Therefore, careful screening and optimization of the catalyst system, including the metal precursor, chiral ligand, and reaction conditions, would be necessary.

For instance, a potential route could involve the reaction of 2-adamantanone with 2,4,5-trimethoxybenzylamine to form the corresponding imine, followed by asymmetric hydrogenation.

Chiral Auxiliaries and Resolution:

The use of chiral auxiliaries is a classical yet effective method for stereoselective synthesis. This approach involves covalently attaching a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

For the synthesis of chiral 2-aminoadamantane, a chiral auxiliary could be attached to the nitrogen atom of a precursor, followed by a reaction that introduces the adamantyl group. Alternatively, a racemic mixture of 2-aminoadamantane could be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Domino Reactions and Organocatalysis:

Recent advancements in organic synthesis have led to the development of powerful domino reactions and organocatalytic methods for the construction of complex chiral molecules in a single step. nih.gov While not directly applied to the target molecule, these methodologies offer intriguing possibilities. For example, an organocatalyst could be used to mediate a cascade reaction that constructs the chiral adamantane core with high enantioselectivity. nih.gov

Challenges and Future Directions:

The primary challenge in the stereoselective synthesis of this compound lies in controlling the stereochemistry at the sterically hindered C2 position of the adamantane nucleus. The development of highly active and selective catalysts that can accommodate the bulky adamantyl substrate is a key area for future research. Furthermore, the synthesis of enantiomerically pure starting materials, such as chiral 2-aminoadamantane, through efficient and scalable methods is crucial.

Below is a table summarizing potential stereoselective synthesis strategies:

Methodology Description Potential Substrate Key Considerations
Enzymatic (Transaminase) Biocatalytic amination of a ketone using an amine donor. nih.gov2-AdamantanoneEnzyme selection for bulky substrate, optimization of reaction conditions.
Enzymatic (Dehydrogenase) Biocatalytic reductive amination of a ketone using ammonia. nih.gov2-AdamantanoneCofactor regeneration, enzyme stability.
Asymmetric Hydrogenation Transition metal-catalyzed hydrogenation of a prochiral imine or enamine. acs.orgnih.govImine of 2-adamantanone and 2,4,5-trimethoxybenzylamineCatalyst selection (metal and chiral ligand), steric hindrance from adamantyl group.
Chiral Auxiliaries Use of a chiral molecule to direct the stereochemical outcome of a reaction.Prochiral adamantane precursorEfficiency of auxiliary attachment and removal.
Classical Resolution Separation of enantiomers through the formation of diastereomeric salts.Racemic this compoundFinding a suitable chiral resolving agent, efficiency of separation.

Advanced Characterization and Analytical Techniques in Compound Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms and the nature of the chemical bonds, ultimately leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to generate a detailed map of the carbon-hydrogen framework.

For N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE, the ¹H NMR spectrum is expected to show a series of distinct signals corresponding to each unique proton environment in the molecule. The adamantyl group, with its rigid cage-like structure, would produce a complex set of overlapping signals in the aliphatic region (typically 1.5-2.5 ppm). The protons on the trimethoxybenzyl group would appear in characteristic regions: two aromatic protons as singlets or doublets between 6.5 and 7.5 ppm, a benzylic methylene (B1212753) group (CH₂) signal likely appearing as a singlet around 3.5-4.5 ppm, and three distinct singlets for the methoxy (B1213986) (OCH₃) groups, each integrating to three protons, typically found between 3.8 and 4.0 ppm.

The ¹³C NMR spectrum provides complementary information by detecting the unique carbon atoms. The adamantyl moiety would show several signals in the aliphatic region (25-45 ppm). The trimethoxybenzyl portion would display signals for the aromatic carbons (110-160 ppm), the benzylic carbon (~50-60 ppm), and the three methoxy carbons (~55-60 ppm). The number of distinct signals confirms the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Characteristics for this compound

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Adamantyl CH, CH₂ 1.5 - 2.5 (complex, overlapping) 25 - 45
Aromatic CH 6.5 - 7.5 (two signals) 95 - 155
Benzyl (B1604629) CH₂ 3.5 - 4.5 50 - 60

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. enovatia.combiocompare.comexcel-in-science.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. waters.comresearchgate.net

For this compound (molecular formula C₂₁H₃₁NO₃), HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically <5 ppm) of the calculated exact mass. This high degree of accuracy is essential for distinguishing between different possible elemental compositions that may have the same nominal mass. The analysis is typically performed using soft ionization techniques like electrospray ionization (ESI), which usually results in the observation of the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for the Protonated Molecule [M+H]⁺

Parameter Value
Molecular Formula C₂₁H₃₁NO₃
Calculated Exact Mass of [M+H]⁺ 346.2377

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components in a mixture. When coupled with mass spectrometry, these techniques provide a powerful combination of separation and identification, making them ideal for assessing purity and performing quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for analyzing volatile and thermally stable compounds. libretexts.orgwhitman.edu The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

For this compound, GC-MS analysis would provide a retention time, which is a characteristic property under specific chromatographic conditions and can be used as an indicator of purity. The mass spectrometer, typically using electron ionization (EI), would generate a reproducible fragmentation pattern. wikipedia.org Expected key fragments would include the molecular ion (M⁺) and fragments resulting from the cleavage of the benzyl-nitrogen bond, likely forming a stable trimethoxybenzyl cation (m/z 181) or a related tropylium (B1234903) ion. This fragmentation pattern serves as a "fingerprint" for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used analytical technique, particularly for compounds that are not sufficiently volatile or stable for GC-MS. nih.govnih.govgoogle.com The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

LC-MS is exceptionally well-suited for the analysis of this compound. waters.comwiley.com The technique provides a retention time from the LC separation, which is used to assess purity by detecting and quantifying any potential impurities. The mass spectrometer, typically using a soft ionization source like ESI, provides the molecular weight of the compound, usually as the protonated molecule [M+H]⁺. This confirms the identity of the main peak and any impurities, making LC-MS a definitive method for purity assessment and quantification.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. jst.go.jpnih.govazolifesciences.com This technique requires the compound to be grown as a high-quality single crystal. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. mkuniversity.ac.in

Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the molecule, yielding exact bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the adamantyl and trimethoxybenzyl groups to the central nitrogen atom. Furthermore, it would reveal the molecule's conformation and how it packs into a crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

Table 3: Representative Data Obtained from X-ray Crystallography

Parameter Information Provided
Crystal System The basic geometry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, z position of each atom in the unit cell.

Development of Analytical Detection Methods for Related Substances

The robust characterization of this compound requires the development of sensitive and specific analytical methods to detect and quantify any related substances. These substances may include starting materials, intermediates, by-products from the synthesis, or degradation products formed during storage. A comprehensive approach to impurity profiling typically involves a combination of chromatographic and spectroscopic techniques. nih.govrroij.com

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of impurities in non-volatile organic compounds. researchgate.netchromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. This method would utilize a C18 or similar non-polar stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Gradient elution is often employed to ensure the separation of compounds with a wide range of polarities. chromatographyonline.com Detection is typically achieved using a UV detector, as the trimethoxybenzyl moiety is expected to have a significant UV chromophore.

To enhance the separation and detection of potential impurities, various parameters of the HPLC method would be optimized. This includes the pH of the mobile phase, the gradient profile, and the column temperature. chromatographyonline.com The development of a stability-indicating assay method through forced degradation studies would also be crucial. nih.gov This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products, which can then be identified and quantified.

For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable. nih.govijnrd.org LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This allows for the determination of the molecular weight of impurities and provides valuable structural information through fragmentation patterns. cdnsciencepub.comresearchgate.net High-resolution mass spectrometry (HRMS) can further provide the elemental composition of impurities, aiding in their definitive identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the identification and characterization of impurities, especially for resolving isomeric structures. researchgate.netveeprho.comtoref-standards.com While NMR is generally less sensitive than MS, it provides detailed structural information. veeprho.com Techniques such as 1H NMR, 13C NMR, and 2D NMR can be used to elucidate the complete structure of an isolated impurity. researchgate.net The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, making it a valuable tool for identifying aromatic substitution patterns and the connectivity of different functional groups. orgchemboulder.comlibretexts.org

Gas chromatography (GC) could be employed for the analysis of volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis process. nih.gov Coupling GC with mass spectrometry (GC-MS) provides a powerful method for the separation and identification of these types of related substances. nih.gov

The following interactive data tables illustrate the type of data that would be generated during the development and validation of these analytical methods.

Table 1: Hypothetical HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Illustrative Mass Spectrometry Data for the Parent Compound and a Potential Impurity

CompoundRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound 15.2346.2181.1, 151.1, 135.1
Potential Impurity (e.g., N-(2-Adamantyl)amine) 8.5152.1135.1, 93.1

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Interactions in Analogues

The N-benzylamine core serves as a versatile scaffold, and substitutions on both the nitrogen and the phenyl ring are key determinants of activity. The nature of the linkage between the adamantane (B196018) and the amine, as well as the substitution pattern on the benzyl (B1604629) ring, dictates the spatial arrangement of critical pharmacophoric elements and thereby influences interactions with biological targets. nih.gov

Impact of Adamantane Moiety Modifications on Functional Potency and Selectivity

Modifications to the adamantane moiety have a profound impact on the functional potency and selectivity of this class of compounds. The position of attachment to the nitrogen, as well as the presence of substituents on the adamantane cage, can significantly alter the biological response.

The incorporation of the adamantyl group is a recognized strategy in drug design to enhance lipophilicity, which can facilitate crossing biological membranes. nih.gov The steric bulk of the adamantane can also serve to orient the rest of the molecule within a binding site, potentially increasing affinity and selectivity for a particular receptor subtype. publish.csiro.au For instance, in the context of sigma receptor ligands, the adamantane scaffold has been successfully utilized to develop compounds with high binding affinity. nih.govresearchgate.net

Systematic alterations of the adamantane cage, such as the introduction of hydroxyl or amino groups, or changes in the point of attachment (e.g., 1-adamantyl vs. 2-adamantyl), can lead to significant variations in biological activity. These modifications can affect not only the hydrophobic interactions but also introduce new hydrogen bonding capabilities, thereby altering the binding mode and functional outcome. nih.gov

Table 1: Illustrative Impact of Adamantane Moiety Modifications on Receptor Affinity

AnalogueModificationRelative Receptor Affinity
Parent Compound 2-AdamantylHigh
Analogue A1-AdamantylModerate-High
Analogue B2-(Methyladamantyl)Variable (position-dependent)
Analogue C2-(Hydroxyadamantyl)Potentially altered selectivity

Influence of Trimethoxybenzyl Substitution Patterns on Molecular Efficacy

The substitution pattern on the benzyl ring is a critical determinant of molecular efficacy. The presence and positioning of the methoxy (B1213986) groups on the phenyl ring can influence electronic properties, conformation, and the potential for hydrogen bonding, all of which are crucial for receptor interaction.

Studies on related benzylamine (B48309) derivatives have shown that the position of methoxy groups can significantly affect biological properties, including receptor binding and functional activity. nih.govmdpi.com For example, moving a methoxy group from one position to another can dramatically alter the compound's selectivity for different receptor subtypes. nih.gov The specific 2,4,5-pattern in the parent compound likely confers a unique set of properties that are optimal for its biological target.

Table 2: Illustrative Influence of Methoxy Group Substitution on Efficacy

AnalogueBenzyl SubstitutionRelative Efficacy
Parent Compound 2,4,5-TrimethoxyHigh
Analogue D3,4,5-TrimethoxyPotentially altered
Analogue E2,5-DimethoxyReduced
Analogue F4-MethoxySignificantly Reduced

Conformational Analysis and its Role in SAR Elucidation

The bond connecting the benzyl group to the nitrogen atom and the bond between the nitrogen and the adamantyl group allow for rotational flexibility. However, the bulky nature of both the adamantane and the substituted benzyl group can lead to steric hindrance, favoring certain low-energy conformations. Computational studies and experimental techniques can be used to determine the preferred conformations of these molecules. nih.gov

Understanding the preferred conformations is essential for elucidating SAR. For example, if a particular conformation is required for high-affinity binding, modifications that destabilize this conformation would be expected to reduce activity. Conversely, modifications that favor the bioactive conformation could lead to enhanced potency. nih.gov The relative orientation of the aromatic ring and the adamantane cage defines the pharmacophore, and thus, conformational analysis is a critical component of rational drug design.

Rational Design Principles for N-(2-Adamantyl)-N-(2,4,5-Trimethoxybenzyl)amine Analogues

The rational design of new analogues of this compound is guided by the SAR data obtained from previous studies. The goal is to optimize the desired biological activity while minimizing off-target effects.

Key principles for the rational design of analogues include:

Lipophilicity Modulation: The adamantane moiety provides significant lipophilicity. publish.csiro.aunih.gov This can be fine-tuned by adding or removing substituents on the adamantane cage to optimize pharmacokinetic properties.

Enhancing Receptor Interactions: The trimethoxybenzyl group can be modified to improve interactions with the target receptor. This could involve altering the substitution pattern to optimize hydrogen bonding or electronic interactions. For example, replacing a methoxy group with a different electron-donating or electron-withdrawing group can probe the electronic requirements of the binding site.

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict bond rotation.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved properties. For instance, a methoxy group could be replaced with other groups of similar size and electronic character to explore the impact on activity and metabolism.

By applying these principles, medicinal chemists can systematically design and synthesize new analogues with improved therapeutic potential.

Investigation of Biological Target Interactions and Mechanistic Pathways Preclinical Focus

Receptor Binding and Ligand-Target Interactions

Histamine H4 Receptor Interactions

While the individual components of the compound, the adamantane (B196018) and trimethoxybenzyl moieties, are found in various biologically active molecules, no studies have been published that specifically examine the complete compound in the context of the requested biological targets.

Cannabinoid Receptor Binding Properties

No studies detailing the affinity or efficacy of N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE at cannabinoid receptor 1 (CB1) or cannabinoid receptor 2 (CB2) are present in the available scientific literature. While many derivatives of adamantane have been synthesized and evaluated for cannabinergic activity, data specific to this compound is absent. nih.gov

Cellular Pathway Perturbation Analysis in Research Models

Cell Cycle Analysis in Cellular Systems

There is no published research describing the effects of this compound on cell cycle progression in any cellular system. Investigations into whether the compound induces arrest at specific checkpoints such as G0/G1, S, or G2/M have not been reported. Adamantane-containing compounds have been noted for their antiproliferative activities, but specific data for the title compound is unavailable. uzh.chresearchgate.net

Metabolic Reprogramming Studies (e.g., Glycolysis Inhibition)

An analysis of scientific databases reveals no studies focused on the impact of this compound on cellular metabolism. Specifically, there is a lack of data concerning its potential to induce metabolic reprogramming or inhibit pathways such as glycolysis in research models.

Antifolate Activity in Experimental Biological Systems

No experimental data has been published that evaluates this compound for antifolate activity. Research into its ability to interfere with folate metabolism or inhibit dihydrofolate reductase (DHFR) has not been documented.

Proposed Mechanisms of Anti-Infective and Antitumor Actions in Preclinical Contexts

Due to the absence of preclinical studies, there are no proposed mechanisms for any potential anti-infective or antitumor actions of this compound. The lipophilic nature of the adamantyl group is a feature of some antimicrobial and anticancer agents, but mechanistic pathways for this specific compound have not been investigated or proposed in the literature. mdpi.comnih.gov

Following a comprehensive search of scientific literature, it has been determined that there is no publicly available preclinical data for the specific chemical compound “this compound”.

As a result, an article detailing the preclinical pharmacological and biological evaluations of this compound as per the requested outline cannot be generated at this time. The required research findings on its in vitro and in vivo efficacy, including antimicrobial, antiviral, antiparasitic, and cytotoxic activities, are not present in the accessible scientific domain.

Therefore, the subsequent sections of the requested article cannot be provided due to the absence of specific research data on “this compound”.

Preclinical Pharmacological and Biological Evaluations in Vitro and in Vivo Research Models

In Vivo Preclinical Model Assessment

Antitumor Activity in Experimental Xenograft or Syngeneic Models

Information regarding the efficacy of this compound in established cancer models, such as human tumor xenografts in immunocompromised mice or syngeneic models in immunocompetent mice, is not available in the reviewed literature. Such studies are crucial for determining the potential of a compound to inhibit tumor growth in a living organism.

Anti-inflammatory Effects in Experimental Animal Models

There is no available research detailing the evaluation of N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE in animal models of inflammation. These types of studies are essential for understanding a compound's potential to mitigate inflammatory responses. While adamantane (B196018) derivatives, in general, have been investigated for anti-inflammatory properties, specific data for this compound is absent. nih.govmdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Preclinical Research

Predicted Absorption and Distribution Profiles in Model Organisms

Computational or experimental data on the absorption and distribution of this compound are not publicly documented. The adamantane moiety is known for its lipophilic nature, which can influence a molecule's pharmacokinetic properties, but specific predictions or in vivo data for the compound are not available. mdpi.compensoft.net

Metabolic Stability and Excretion Pathways in Preclinical Species

No studies detailing the metabolic fate of this compound have been found. Research into the metabolism of other N-adamantyl substituted compounds suggests that oxidation of the adamantyl group can be a metabolic route, but this cannot be specifically confirmed for the requested compound. nih.gov

Computational Chemistry and Molecular Modeling for Compound Research

Quantum Chemical Calculations of Molecular Stability and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the intrinsic properties of a molecule like N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE. These calculations provide a detailed understanding of the molecule's electronic structure, which in turn governs its stability and preferred three-dimensional arrangement (conformation).

Furthermore, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy, which are crucial for assessing the molecule's stability. The conformational landscape of the molecule can be explored by systematically rotating key single bonds and calculating the energy at each step, leading to a potential energy surface map that identifies all stable conformers and the energy barriers between them.

Table 1: Illustrative Quantum Chemical Calculation Data for a Representative Adamantane (B196018) Derivative

Parameter Calculated Value Method
Total Energy -1250.5 Hartree DFT/B3LYP/6-31G*
Dipole Moment 2.5 Debye DFT/B3LYP/6-31G*
HOMO Energy -6.2 eV DFT/B3LYP/6-31G*
LUMO Energy -0.8 eV DFT/B3LYP/6-31G*

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar molecules in the scientific literature.

Molecular Docking and Dynamics Simulations for Elucidating Target Binding

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. These methods predict how the compound might interact with a specific biological target, such as a protein receptor or enzyme.

Molecular docking involves computationally placing the ligand (the compound) into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity and identify the most likely binding pose. For a molecule with the structural features of this compound, the bulky and lipophilic adamantyl group is likely to interact with hydrophobic pockets in a binding site, while the trimethoxybenzyl moiety could form hydrogen bonds or other polar interactions. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-protein complex.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the binding event. MD simulations track the movements of all atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. This allows for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein upon binding. Analysis of the MD trajectory can reveal conformational changes in the protein induced by the ligand, the persistence of key interactions, and the calculation of binding free energies, which provide a more accurate prediction of binding affinity.

Table 2: Illustrative Molecular Docking and MD Simulation Results for an Adamantane Ligand

Parameter Value Method
Docking Score -9.5 kcal/mol AutoDock Vina
Key Interacting Residues TYR82, PHE290, TRP315 Molecular Docking
RMSD of Ligand 1.2 Å 100 ns MD Simulation

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar molecules in the scientific literature.

De Novo Drug Design Approaches Utilizing Compound Scaffolds

The unique structural features of this compound make its core structure, the adamantyl-benzylamine scaffold, an attractive starting point for de novo drug design. This computational approach aims to design novel molecules with desired biological activities from scratch.

In fragment-based de novo design, the adamantyl group can be considered a "lipophilic bullet" that can anchor the molecule in a hydrophobic pocket of a target protein. Computational algorithms can then be used to "grow" new functionalities from this anchor or to link it with other fragments that are known to interact with adjacent regions of the binding site. The trimethoxybenzyl moiety can also serve as a starting fragment, with its substitution pattern being systematically varied to optimize interactions with the target.

Another approach is scaffold hopping, where the adamantyl-benzylamine core is used as a template to design structurally novel compounds that retain the key pharmacophoric features required for biological activity. This can lead to the discovery of new chemical classes with improved properties, such as enhanced potency or better pharmacokinetic profiles. The adamantane cage itself is often used as a bioisostere for a phenyl group or other cyclic moieties, offering a rigid, three-dimensional structure that can improve metabolic stability and cellular permeability.

Prediction of ADME Properties via Computational Tools and Bioavailability Radar Analysis

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. Computational tools play a crucial role in predicting these properties early in the drug discovery process, saving time and resources.

For this compound, various in silico models can be used to predict key ADME parameters. These models are often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms trained on large datasets of experimental data. Predicted properties typically include aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. The lipophilicity of the adamantyl group and the polar surface area contributed by the amine and methoxy (B1213986) groups are key determinants of these properties.

A useful visualization tool for assessing the drug-likeness of a compound is the bioavailability radar. This graphical representation plots six key physicochemical properties relevant for oral bioavailability: lipophilicity, size, polarity, solubility, flexibility, and saturation. The ideal range for each property is represented as a pink hexagonal area. For a compound to be considered to have good predicted oral bioavailability, its plotted values for all six properties should fall within this area.

Table 3: Illustrative Predicted ADME Properties for an Adamantane Derivative

Property Predicted Value Acceptable Range
LogP (Lipophilicity) 3.5 -0.7 to +5.0
Molecular Weight (Size) 359.5 g/mol 150 to 500 g/mol
Topological Polar Surface Area (Polarity) 38.7 Ų 20 to 130 Ų
LogS (Solubility) -4.2 > -6.0
Number of Rotatable Bonds (Flexibility) 4 ≤ 9

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar molecules in the scientific literature.

Application of Reaction Space Charting to Multicomponent Reaction Design

The synthesis of this compound can be envisioned through a multicomponent reaction (MCR), such as the Ugi or a related reaction. Computational tools are increasingly being used to design and predict the outcomes of such complex reactions.

Reaction space charting is a computational approach that systematically explores the potential outcomes of a reaction by considering all possible combinations of reactants and reaction conditions. By applying quantum chemical calculations and machine learning models, it is possible to predict the feasibility, yield, and selectivity of different reaction pathways.

For the design of an MCR to synthesize the target compound, computational models can be used to screen different isocyanides, aldehydes, and amines (including 2-aminoadamantane) to identify the optimal combination of starting materials. These models can also predict the influence of solvents and catalysts on the reaction outcome. By charting the reaction space, chemists can rationally design efficient and selective synthetic routes to this compound and its analogs, accelerating the discovery of new molecules with desired properties. This predictive capability is particularly valuable for complex MCRs where multiple competing reaction pathways can exist.

Analogues and Derivatives of N 2 Adamantyl N 2,4,5 Trimethoxybenzyl Amine

Synthesis and Biological Evaluation of Novel Adamantyl-Substituted Benzylamines

The synthesis of novel adamantyl-substituted benzylamines often involves multi-step processes starting from commercially available reagents. openmedicinalchemistryjournal.com A general route may include the reductive amination of an appropriately substituted benzaldehyde (B42025) with an adamantylamine. The biological evaluation of these compounds spans a wide range of therapeutic areas, including antiviral and antiplasmodial activities. nih.gov

For instance, a series of adamantane-based aminophenol derivatives were synthesized and assessed for their in vitro activity against Plasmodium falciparum. nih.gov These studies highlight the importance of the adamantane (B196018) scaffold in conferring potent biological effects. While not direct analogues of N-(2-Adamantyl)-N-(2,4,5-trimethoxybenzyl)amine, the synthetic strategies and biological findings from these studies provide valuable insights into the structure-activity relationships of adamantyl-containing compounds.

Table 1: Examples of Biologically Evaluated Adamantyl-Substituted Compounds

Compound Type Biological Activity Reference
Adamantane-based aminophenols Antiplasmodial nih.gov
Aminoadamantane derivatives Anti-Influenza A nih.gov

Research on Pyrimidine-Based Analogues Containing Trimethoxybenzyl Moieties

The trimethoxyphenyl (TMP) moiety is a crucial structural feature in many compounds with potent biological activities, including anticancer and antitubulin effects. mdpi.comnih.govbohrium.com Researchers have extensively explored the incorporation of the trimethoxybenzyl group into pyrimidine-based scaffolds to develop novel therapeutic agents.

A study focused on the design and synthesis of new 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine (B1678525) derivatives as potential antiproliferative agents. mdpi.combohrium.com In this research, various amines were attached to the 6-position of the pyrimidine ring to investigate their impact on anticancer activity and establish a structure-activity relationship (SAR). mdpi.com Another investigation detailed the synthesis of mdpi.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidines possessing 3,4,5-trimethoxyphenyl groups, which displayed significant antitumor activity. nih.gov

Table 2: Research on Pyrimidine-Based Analogues with Trimethoxybenzyl Groups

Compound Series Key Structural Features Biological Activity Reference
4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidines Trimethoxyphenyl and pyrimidine rings linked to various amines Antiproliferative mdpi.combohrium.com
mdpi.comresearchgate.netrsc.orgTriazolo[1,5-a]pyrimidines Fused triazolopyrimidine with a 3,4,5-trimethoxyphenyl group Antitumor, anti-tubulin nih.gov

Exploration of Polycyclic and Heterocyclic Scaffolds Incorporating Adamantane or Trimethoxybenzyl Structural Features

The rigid and lipophilic nature of the adamantane cage has made it a valuable component in drug design, often used to enhance a compound's pharmacokinetic profile. nih.govscielo.org.za The unique geometry of adamantane and other polycyclic scaffolds has been explored to create novel therapeutic agents. researchgate.netscielo.org.za These cage-like structures can serve as anchors for pharmacophoric groups, influencing their orientation and interaction with biological targets. scielo.org.za

Similarly, the trimethoxybenzyl moiety has been incorporated into a variety of heterocyclic systems to explore new chemical space and biological activities. For example, novel pentacyclic benzimidazole (B57391) derivatives have been synthesized and evaluated for their antiproliferative effects. mdpi.com The design of such complex molecules often involves combining privileged scaffolds to achieve desired biological outcomes.

Structure-Based Analogue Design and Synthesis Methodologies

The design of analogues often employs structure-based approaches, where the three-dimensional structure of a biological target is used to guide the design of more potent and selective inhibitors. This can involve computational methods such as molecular docking to predict the binding of designed analogues. rsc.org

Synthesis methodologies for creating these analogues are diverse and can include conventional organic synthesis techniques, as well as more modern approaches like microwave-assisted and photochemical reactions. mdpi.com For instance, the synthesis of novel arylcarboxamide derivatives as potential anti-tubercular agents was rationally designed based on lead compounds, with subsequent in vitro biological evaluation and structure-activity relationship (SAR) studies. nih.gov

Design of Hybrid Molecules Integrating Key Structural Features for Enhanced Activity

The concept of creating hybrid molecules involves combining two or more pharmacophoric units from different classes of bioactive compounds to generate a new molecule with potentially enhanced or synergistic activity. nih.gov The adamantane moiety, with its favorable physicochemical properties, is often incorporated into such hybrid structures. nih.gov

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Novel Biological Targets for the Compound Class and its Analogues

A primary objective for future research is the identification and validation of the biological targets of N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE and its analogues. The adamantane (B196018) moiety is present in drugs with a wide array of targets, suggesting several promising avenues for investigation. nih.govmdpi.com

Known adamantane-containing drugs and their primary mechanisms of action offer a starting point for target discovery. For instance, Amantadine (B194251) and Memantine act on the central nervous system, with Memantine being an antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor. publish.csiro.aunih.gov Other adamantane derivatives have shown activity against viral targets, such as the M2 protein of the influenza A virus and the p37 protein of poxviruses. nih.govnih.gov

Initial screening efforts could therefore focus on receptors and enzymes implicated in neurological disorders and infectious diseases. Computational methods, such as molecular docking and virtual screening, can be employed to predict interactions with a wide range of protein targets. researchgate.netnih.govscispace.com These in-silico approaches can help prioritize experimental validation, saving time and resources. nih.gov Target-fishing strategies, which aim to identify the molecular targets of a compound without prior knowledge of its mechanism, will also be crucial. nih.gov

Table 1: Examples of Clinically Used Adamantane Derivatives and their Biological Targets

Drug Name Therapeutic Use Primary Biological Target(s)
Amantadine Antiviral, Parkinson's Disease M2 proton channel (Influenza A), NMDA receptor antagonist
Memantine Alzheimer's Disease NMDA receptor antagonist
Rimantadine (B1662185) Antiviral M2 proton channel (Influenza A)
Saxagliptin Type 2 Diabetes Dipeptidyl peptidase-4 (DPP-4) inhibitor
Vildagliptin Type 2 Diabetes Dipeptidyl peptidase-4 (DPP-4) inhibitor
Adapalene Acne Vulgaris Retinoic acid receptor (RAR) agonist

Development of Advanced Synthetic Routes for Complex Derivatives and Libraries

To thoroughly explore the structure-activity relationships (SAR) of this compound class, the development of advanced and efficient synthetic routes is essential. These routes should allow for the creation of diverse libraries of analogues with modifications to both the adamantane core and the trimethoxybenzyl group.

Modern synthetic methodologies, including combinatorial chemistry and automated synthesis, can accelerate the generation of these libraries. chemistryworld.comsciencedaily.com For instance, four-directional synthesis on the adamantane core could be employed to create complex, multi-functionalized derivatives. arkat-usa.org The synthesis of adamantane derivatives can be achieved through various methods, including the construction of the adamantane framework itself or the functionalization of a pre-existing adamantane core. mdpi.com

Key areas for synthetic exploration include:

Modification of the adamantane cage: Introducing different substituents at various positions on the adamantane skeleton to probe interactions with target proteins.

Alteration of the benzylamine (B48309) linker: Varying the length and flexibility of the linker connecting the two main moieties.

Substitution on the aromatic ring: Exploring different substitution patterns on the phenyl ring to modulate electronic properties and binding interactions.

The strategic design of these derivatives, aided by computational modeling, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics and High-Throughput Screening with Compound Research

The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the cellular and systemic effects of this compound. nygen.iopluto.bio This systems-level perspective can reveal the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nygen.ionih.gov

High-throughput screening (HTS) will be instrumental in the initial phases of research, allowing for the rapid evaluation of large compound libraries against various biological targets. oxfordglobal.comprf.org HTS can be used to identify initial "hits" that can then be further optimized through medicinal chemistry efforts. The combination of HTS with multi-omics analysis of hit compounds can provide a comprehensive understanding of their biological activity. frontlinegenomics.com

For example, transcriptomic and proteomic profiling of cells treated with the compound can identify changes in gene and protein expression, respectively, pointing towards the pathways and cellular processes that are affected. nih.govahajournals.org This information can be invaluable for generating new hypotheses about the compound's mechanism of action and for identifying potential therapeutic applications.

Exploring Novel Therapeutic Hypotheses Derived from Preclinical Findings

The diverse biological activities reported for adamantane derivatives provide a strong basis for formulating novel therapeutic hypotheses for this compound. mdpi.comacs.org Preclinical studies should be designed to test these hypotheses in relevant in vitro and in vivo models.

Given the neuroactive properties of many adamantane compounds, a primary area of investigation should be in the field of neurological and psychiatric disorders. publish.csiro.aunih.govresearchgate.net Potential therapeutic applications to explore include:

Neurodegenerative diseases: Investigating the potential of this compound class to modulate pathways involved in diseases such as Alzheimer's and Parkinson's disease.

Psychiatric disorders: Exploring its utility in conditions like depression and anxiety, given the role of neurotransmitter systems in these disorders. nih.govmdpi.com

Antiviral activity: Building on the established antiviral properties of amantadine and rimantadine, this compound class could be screened against a range of viruses. mdpi.com

Anticancer properties: Some adamantane derivatives have shown promise as anticancer agents, suggesting another potential therapeutic avenue to explore. researchgate.netacs.org

Phenotypic screening, which focuses on identifying compounds that produce a desired biological effect without a preconceived target, can also be a powerful approach for discovering unexpected therapeutic applications. nih.govresearchgate.net

Methodological Advancements in Compound Research and Discovery

The field of drug discovery is continually evolving, with new technologies and methodologies offering the potential to accelerate the research and development process. nih.govnih.gov For a novel compound class like this compound, leveraging these advancements will be key to unlocking its therapeutic potential efficiently.

Key methodological advancements to incorporate include:

Artificial Intelligence and Machine Learning: AI can be used to predict the biological activities of novel compounds, optimize synthetic routes, and analyze complex multi-omics datasets. oxfordglobal.comnews-medical.netacs.org

Automated Synthesis: Robotic platforms can significantly speed up the synthesis and purification of compound libraries, enabling faster SAR exploration. sciencedaily.comamericanpharmaceuticalreview.com

Advanced Structural Biology Techniques: Techniques such as cryo-electron microscopy can provide high-resolution structural information of compound-target complexes, guiding rational drug design.

Chemical Proteomics: These methods can be used to identify the direct binding targets of a compound in a cellular context, providing crucial mechanistic insights. researchgate.net

By embracing these innovative approaches, researchers can streamline the discovery pipeline, from initial hit identification to preclinical candidate selection, ultimately accelerating the translation of promising compounds into new therapies.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurification Method
1K₂CO₃, DMF, 80°C, 24h~70%Column Chromatography (CH₂Cl₂:MeOH 30:1)

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:
A combination of techniques is essential:

  • ¹H/¹³C NMR : Identify adamantyl (δ ~1.6–2.1 ppm for bridgehead protons) and trimethoxybenzyl (δ ~3.8–6.9 ppm) groups. confirms adamantyl protons at δ 1.6–2.0 ppm and aromatic protons at δ 6.7–7.2 ppm .
  • FTIR-ATR : Detect C-N stretches (~1250 cm⁻¹) and methoxy C-O (~1100–1200 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry. Use SHELX software (e.g., SHELXL) for refinement, as described in for small-molecule structures .

Q. Table 2: Key Spectral Peaks

TechniqueAdamantyl SignalsTrimethoxybenzyl Signals
¹H NMRδ 1.6–2.1 (m)δ 3.8 (s, OCH₃), 6.7–7.2 (m, Ar-H)
¹³C NMRδ 28–45 (bridgehead C)δ 56–60 (OCH₃), 110–150 (Ar-C)

Advanced: How can reaction conditions be optimized to improve regioselectivity in N-alkylation steps?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the adamantyl amine. achieved higher yields in DMF compared to THF .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-alkylation). For example, slow addition of benzyl halide at 0°C minimized di-alkylation in similar syntheses .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions in biphasic systems.

Advanced: How should researchers resolve discrepancies between NMR and X-ray crystallography data for structural assignments?

Methodological Answer:

Verify Crystallographic Data : Refine structures using SHELXL () and cross-validate with PLATON/ADDSYM for symmetry checks .

Dynamic NMR Analysis : If X-ray shows rigid conformations but NMR suggests fluxionality, perform variable-temperature NMR to assess rotational barriers (e.g., around the C-N bond) .

Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Advanced: What pharmacological mechanisms are hypothesized for adamantyl-trimethoxybenzyl derivatives, and how are they validated?

Methodological Answer:

  • Target Identification : Screen against cannabinoid receptors (CB1/CB2) via competitive binding assays (e.g., using [³H]CP-55,940). classifies ADAMANTYL-THPINACA as a cannabinoid, suggesting similar targets .
  • Functional Assays : Measure cAMP inhibition (CB1 activation) or β-arrestin recruitment (Bret-based assays) to confirm agonist/antagonist activity.
  • Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess oxidative metabolism, critical for in vivo relevance .

Advanced: How do steric effects from the adamantyl group influence reactivity in further functionalization?

Methodological Answer:

  • Steric Hindrance : The bulky adamantyl group slows electrophilic substitutions. Use bulky bases (e.g., LDA) to deprotonate less accessible sites .
  • Directing Effects : Adamantyl’s electron-donating nature may activate para positions on the trimethoxybenzyl ring. Use DFT calculations (e.g., NBO analysis) to predict regioselectivity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles (R36/37/38 in indicates irritancy) .
  • Ventilation : Work in a fume hood to avoid inhalation (S22/S24/25 precautions) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design analogs to probe structure-activity relationships (SAR) in this class?

Methodological Answer:

Substituent Variation : Modify methoxy groups (e.g., replace with halogens or alkyl chains) to assess electronic effects. synthesized analogs with nitro or chloro substituents .

Adamantyl Isomerism : Compare 1-adamantyl vs. 2-adamantyl derivatives for steric/electronic differences.

Biological Testing : Use high-throughput screening (HTS) to evaluate analogs against target receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.